molecular formula C20H22O8 B14281712 4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) CAS No. 136158-28-6

4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)

Katalognummer: B14281712
CAS-Nummer: 136158-28-6
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: XHRNBOXTOXSWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a hexane backbone with two hydroxybenzoic acid groups connected via ether linkages. Its molecular structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) typically involves the reaction of 1,6-dibromohexane with 2-hydroxybenzoic acid under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the 2-hydroxybenzoic acid displace the bromine atoms on the hexane chain, forming the desired ether linkages .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid) involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

136158-28-6

Molekularformel

C20H22O8

Molekulargewicht

390.4 g/mol

IUPAC-Name

4-[6-(4-carboxy-3-hydroxyphenoxy)hexoxy]-2-hydroxybenzoic acid

InChI

InChI=1S/C20H22O8/c21-17-11-13(5-7-15(17)19(23)24)27-9-3-1-2-4-10-28-14-6-8-16(20(25)26)18(22)12-14/h5-8,11-12,21-22H,1-4,9-10H2,(H,23,24)(H,25,26)

InChI-Schlüssel

XHRNBOXTOXSWJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCCCCCCOC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.